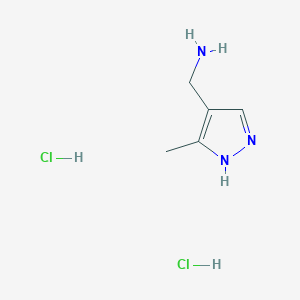
(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Übersicht
Beschreibung
“(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1216924-62-7 . It has a molecular weight of 184.07 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C5H9N3.2ClH/c1-4-5(2-6)3-7-8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a solid substance .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Compounds Synthesis : The compound has been used in the synthesis of novel chemical compounds. For instance, a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, was synthesized at ambient temperature in methanol using magnesium sulfate as a drying agent (Becerra, Cobo, & Castillo, 2021).
Complexes Formation with Metal Ions : It is also involved in the formation of complexes with metal ions. A study reported the synthesis of Cobalt(II) chloride complexes using N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, demonstrating variations in coordination and geometry based on the substitution group (Choi et al., 2015).
Biological Activity
Potential Anticancer and Antimicrobial Agents : Compounds derived from 1H-pyrazole, similar to the compound , have shown promise as anticancer and antimicrobial agents. For example, 1,3-oxazole clubbed pyridyl-pyrazolines exhibited significant anticancer activity against a variety of cancer cell lines (Katariya, Vennapu, & Shah, 2021).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes with ligands related to the compound have demonstrated photocytotoxic properties in red light, making them potential candidates for cancer treatment and cellular imaging (Basu et al., 2014).
Antimicrobial and Antitubercular Activity : Pyrazole derivatives, which are structurally related, have been explored for their antimicrobial and antitubercular activities. These compounds showed promising results against various bacterial strains and Mycobacterium tuberculosis (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, chemically akin to the compound , have shown potential as anticonvulsant agents in various models (Pandey & Srivastava, 2011).
Eigenschaften
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-5(2-6)3-7-8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHDYUZJDKOXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



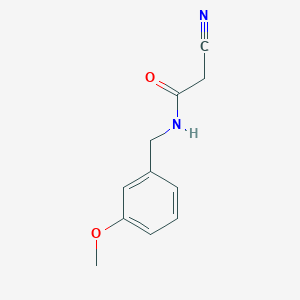

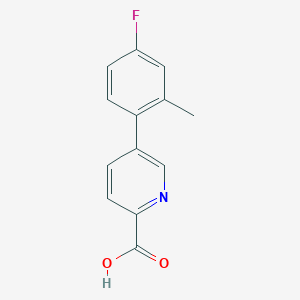
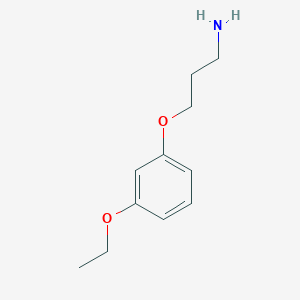
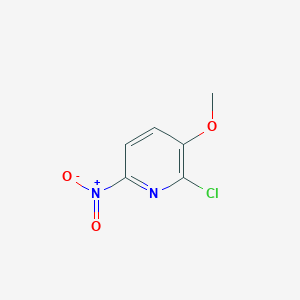
![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)
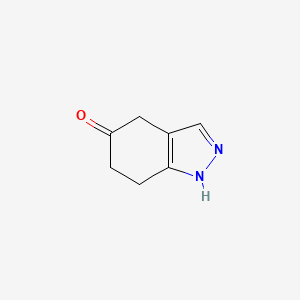
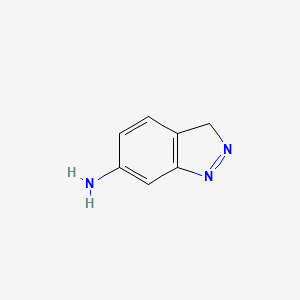
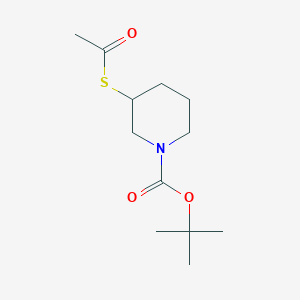
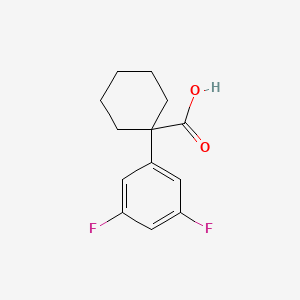
![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
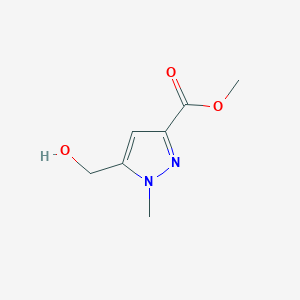
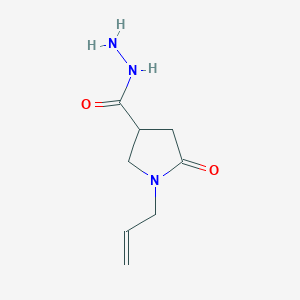
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)